molecular formula C28H33F2N7O2S B606099 BI-882370 CAS No. 1392429-79-6

BI-882370

Numéro de catalogue: B606099
Numéro CAS: 1392429-79-6
Poids moléculaire: 569.7 g/mol
Clé InChI: AEJACXAFHXBVHF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse de BI-882370 implique plusieurs étapes, notamment la préparation d'intermédiaires clés et leur couplage ultérieur. Le composé est synthétisé par une série de réactions qui comprennent la formation de pyrrolo[3,2-b]pyridine et sa fonctionnalisation avec divers substituants. Les méthodes de production industrielle impliquent l'optimisation de ces voies de synthèse pour atteindre un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

BI-882370 subit diverses réactions chimiques, notamment :

    Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

    Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.

    Substitution : this compound peut subir des réactions de substitution, où des substituants spécifiques sont remplacés par d'autres groupes fonctionnels.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en se liant au site de liaison de l'ATP de la kinase BRAF dans sa conformation inactive (DFG-out). Cette liaison inhibe l'activité kinase de BRAF, conduisant à la suppression des voies de signalisation en aval, telles que la voie MAPK/ERK. Cette inhibition entraîne la réduction de la prolifération cellulaire et l'induction de l'apoptose dans les cellules cancéreuses mutantes BRAF .

Applications De Recherche Scientifique

Efficacy in Preclinical Models

Mouse Models:
Research has shown that BI-882370 exhibits superior efficacy in various mouse models of BRAF-mutant melanomas and colorectal carcinomas. In studies where this compound was administered at a dosage of 25 mg/kg twice daily, it outperformed other treatments such as vemurafenib, dabrafenib, and trametinib . Notably, while resistance to this compound developed within three weeks when used as a monotherapy, its combination with trametinib led to sustained tumor regression without the emergence of resistance over a five-week treatment period .

Toxicity Profile:
In toxicity studies involving rats, doses up to 60 mg/kg per day for two weeks did not result in significant adverse effects, indicating a favorable safety profile. Clinical chemistry and hematology assessments showed no pathological changes in major organs .

Comparative Efficacy Against Other Inhibitors

A comparative analysis highlights the advantages of this compound over existing BRAF inhibitors:

Inhibitor Efficacy (nmol/L) Resistance Development Toxicity
This compound1-10Delayed with trametinibLow
Vemurafenib>1000RapidModerate
Dabrafenib>1000ModerateModerate
Trametinib>1000PresentModerate

This table illustrates that this compound not only provides enhanced efficacy but also shows potential for improved patient outcomes due to its delayed resistance profile when combined with other therapies.

Case Studies and Clinical Implications

Recent literature reviews indicate that this compound's selectivity for mutant BRAF-driven cancers positions it as a promising candidate for further clinical development. For instance, studies have shown its effectiveness in reducing tumor size in BRAF V600E/K-mutated cancers while minimizing effects on normal BRAF pathways .

Molecular Docking Studies:
Molecular docking studies have provided insights into the binding interactions between this compound and the BRAF kinase. These studies reveal critical hydrogen bonds and structural interactions that contribute to its high selectivity and potency against mutant forms of BRAF .

Mécanisme D'action

BI-882370 exerts its effects by binding to the ATP binding site of the BRAF kinase in its inactive (DFG-out) conformation. This binding inhibits the kinase activity of BRAF, leading to the suppression of downstream signaling pathways, such as the MAPK/ERK pathway. This inhibition results in the reduction of cell proliferation and induction of apoptosis in BRAF-mutant cancer cells .

Comparaison Avec Des Composés Similaires

BI-882370 est unique par sa grande puissance et sa sélectivité pour la kinase BRAF dans sa conformation inactive. Des composés similaires incluent :

Ces comparaisons mettent en évidence le caractère unique de this compound en termes de mode de liaison et de potentiel thérapeutique.

Activité Biologique

BI-882370 is a potent and selective RAF kinase inhibitor under development by Boehringer Ingelheim, primarily targeting BRAF mutations found in various cancers, particularly melanoma. This article reviews the biological activity of this compound, summarizing its mechanisms of action, efficacy in preclinical studies, and potential clinical implications.

This compound operates by binding to the DFG-out conformation of the BRAF kinase, which is an inactive state. This binding prevents the activation of the kinase, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival in BRAF-mutant cancers. The compound demonstrates a unique mechanism compared to other RAF inhibitors by selectively targeting mutant forms of BRAF while sparing wild-type BRAF, which reduces off-target effects and potential toxicity.

Efficacy in Preclinical Models

Several studies have evaluated the efficacy of this compound in various preclinical models:

  • Potency Against BRAF-Mutant Cells : this compound exhibited significantly higher potency against BRAF-mutant melanoma cells (IC50 values ranging from 1 to 10 nmol/L) compared to vemurafenib (100× higher potency) and showed minimal effects on wild-type cells at concentrations up to 1,000 nmol/L .
  • Xenograft Models : In xenograft models of BRAF-mutant cancers, this compound demonstrated superior efficacy when administered orally. At a dosage of 25 mg/kg twice daily, it outperformed other treatments such as vemurafenib and trametinib in tumor regression .
  • Combination Therapies : Studies indicated that combining this compound with trametinib resulted in enhanced tumor regression without the development of resistance over a five-week treatment period. In contrast, monotherapy with either agent led to resistance within weeks .

Case Studies

A notable case study involved A375 melanoma-bearing mice treated initially with vemurafenib. Although tumors initially regressed, they resumed growth due to acquired resistance. However, subsequent treatment with this compound led to sustained tumor regression without significant weight loss or adverse effects on vital organs .

Structural Insights

The structural biology of this compound has been elucidated through molecular docking studies and X-ray crystallography. The compound stabilizes specific conformations of the BRAF protein that inhibit its enzymatic activity. Key interactions include hydrogen bonds between this compound and critical residues in the BRAF kinase domain, which are essential for maintaining its inactive state .

Table 1: Summary of Biological Activity Data for this compound

Parameter Value
Target BRAF (mutant)
Binding Mode DFG-out (inactive)
IC50 (BRAF-mutant cells) 1–10 nmol/L
IC50 (wild-type cells) >1,000 nmol/L
Efficacy in xenografts Superior to vemurafenib/trametinib
Dosage for efficacy 25 mg/kg twice daily
Resistance Development Occurs within 3 weeks (monotherapy)
Combination Therapy Result Sustained regression without resistance

Propriétés

IUPAC Name

N-[3-[5-[(1-ethylpiperidin-4-yl)-methylamino]-3-pyrimidin-5-ylpyrrolo[3,2-b]pyridin-1-yl]-2,4-difluorophenyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33F2N7O2S/c1-4-14-40(38,39)34-23-7-6-22(29)28(26(23)30)37-17-21(19-15-31-18-32-16-19)27-24(37)8-9-25(33-27)35(3)20-10-12-36(5-2)13-11-20/h6-9,15-18,20,34H,4-5,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJACXAFHXBVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)N2C=C(C3=C2C=CC(=N3)N(C)C4CCN(CC4)CC)C5=CN=CN=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33F2N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392429-79-6
Record name XP-102
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392429796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name XP-102
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V32TR55QP9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BI-882370
Reactant of Route 2
BI-882370
Reactant of Route 3
Reactant of Route 3
BI-882370
Reactant of Route 4
Reactant of Route 4
BI-882370
Reactant of Route 5
Reactant of Route 5
BI-882370
Reactant of Route 6
Reactant of Route 6
BI-882370

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.